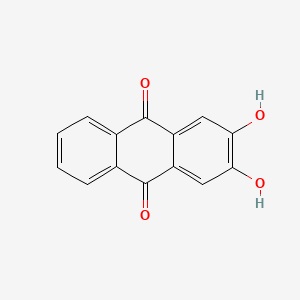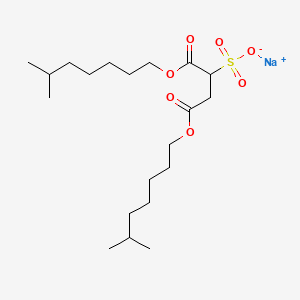
sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate is a complex organic compound with a unique structure It is characterized by the presence of two 6-methylheptoxy groups attached to a dioxobutane backbone, along with a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate typically involves multiple steps. The initial step often includes the preparation of the dioxobutane backbone, followed by the introduction of the 6-methylheptoxy groups through etherification reactions. The final step involves the sulfonation of the compound to introduce the sulfonate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The 6-methylheptoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate can be compared with other similar compounds, such as:
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which may affect its reactivity and applications.
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-phosphate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H37NaO7S |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Na/c1-16(2)11-7-5-9-13-26-19(21)15-18(28(23,24)25)20(22)27-14-10-6-8-12-17(3)4;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
VHDOAHBIZRSCPJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCOC(=O)CC(C(=O)OCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



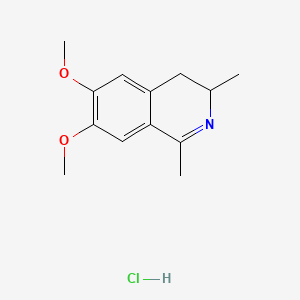
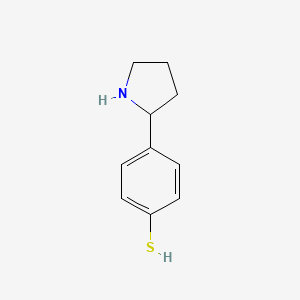

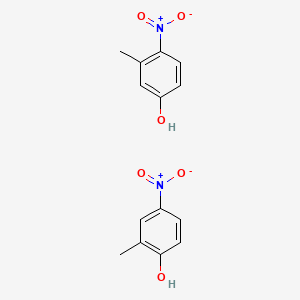

![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
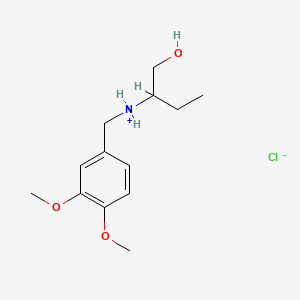

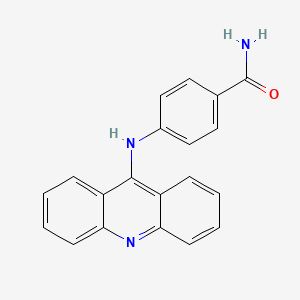
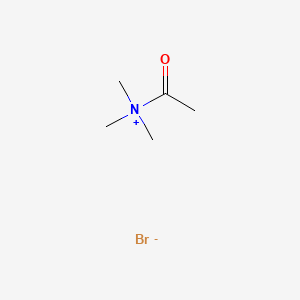
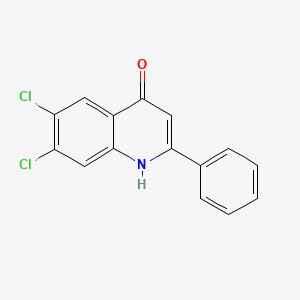
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
